2-Methylquinolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQWBTOTNRMKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344090 | |
| Record name | 2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-19-4 | |
| Record name | 2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Mechanisms of 2 Methylquinolin 3 Ol
Established Synthetic Routes to 2-Methylquinolin-3-ol
The formation of the this compound core is accessible through several well-documented synthetic transformations. These routes can be broadly categorized into condensation reactions, which involve the coupling of two or more molecules with the elimination of a small molecule like water, and cyclocondensation approaches, where ring formation is a key step.
Condensation Reactions for this compound Synthesis
Condensation reactions represent a cornerstone in the synthesis of quinoline (B57606) derivatives, including this compound. These methods often involve the reaction of an aniline (B41778) or a related aromatic amine with a carbonyl-containing compound, followed by an acid-catalyzed cyclization and dehydration.
A direct and efficient method for the preparation of this compound involves the condensation of o-aminobenzaldehyde with chloroacetone (B47974). This reaction proceeds via an initial aldol-type condensation, where the enolate of chloroacetone attacks the aldehyde group of o-aminobenzaldehyde. The resulting intermediate then undergoes an intramolecular cyclization through the nucleophilic attack of the amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic quinoline ring.
Reaction Mechanism:
Enolate Formation: In the presence of a base, chloroacetone is deprotonated to form an enolate ion.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of o-aminobenzaldehyde.
Intramolecular Cyclization: The amino group of the o-aminobenzaldehyde moiety attacks the ketone carbonyl group.
Dehydration: The resulting heterocyclic intermediate eliminates a molecule of water to form the stable this compound.
| Reactant 1 | Reactant 2 | Product | Key Features |
| o-Aminobenzaldehyde | Chloroacetone | This compound | Direct formation of the target compound. |
The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. While this reaction does not directly yield this compound, it can be adapted to produce precursors that could potentially be converted to the desired compound. The reaction involves the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate, which then condenses with a carbonyl compound containing an α-methylene group, followed by cyclization and dehydration.
To synthesize a derivative related to this compound, one could envision using a carbonyl compound that introduces the methyl group at the 2-position. For instance, the reaction of isatin with acetone (B3395972) would yield 2-methylquinoline-4-carboxylic acid. Subsequent functional group manipulations would be necessary to introduce the hydroxyl group at the 3-position and remove the carboxylic acid group, which is a multi-step and often challenging process.
| Reactant 1 | Reactant 2 | Typical Product | Relevance to this compound |
| Isatin | Carbonyl Compound (e.g., Acetone) | Quinoline-4-carboxylic acid derivative | Indirect route requiring further chemical modifications. |
The Skraup reaction and the Doebner-Miller method are classic techniques for quinoline synthesis, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. wikipedia.orgwikipedia.org
The Skraup reaction traditionally uses glycerol, which dehydrates in the presence of sulfuric acid to form acrolein in situ. This then reacts with an aniline in a Michael addition, followed by cyclization and oxidation to form the quinoline ring. wikipedia.org
The Doebner-Miller reaction is a more versatile variation that directly uses α,β-unsaturated aldehydes or ketones. wikipedia.org For the synthesis of a 2-methylquinoline (B7769805) derivative, crotonaldehyde (B89634) (but-2-enal) would be a suitable reactant.
To adapt these methods for the synthesis of a 3-hydroxyquinoline (B51751) derivative like this compound, one could start with an o-aminophenol. The hydroxyl group on the aniline precursor would be carried through the reaction sequence, ultimately appearing at a position on the newly formed quinoline ring. The regiochemistry of the cyclization would be crucial in determining the final position of the hydroxyl group.
| Method | Aniline Precursor | Carbonyl Precursor | Potential Product |
| Skraup Reaction Analog | o-Aminophenol | Glycerol (forms Acrolein) | Hydroxyquinoline isomer |
| Doebner-Miller Analog | o-Aminophenol | Crotonaldehyde | 2-Methyl-hydroxyquinoline isomer |
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds by forming a β-aminoenone intermediate, which then undergoes cyclization and dehydration.
For the synthesis of a derivative related to this compound, one could react an o-aminophenol with an unsymmetrical β-diketone. The choice of the β-diketone would determine the substituents at the 2- and 4-positions of the resulting quinoline. For instance, reacting o-aminophenol with acetylacetone (B45752) (pentane-2,4-dione) would likely lead to a mixture of isomeric hydroxydimethylquinolines. Achieving the specific 2-methyl-3-hydroxy substitution pattern would require a carefully chosen β-dicarbonyl compound and control over the regioselectivity of the cyclization.
Cyclocondensation Approaches to this compound Scaffolds
Cyclocondensation reactions, which involve the formation of a cyclic structure from one or more molecules with the elimination of a small molecule, are also valuable for constructing the this compound scaffold. These methods often offer a high degree of control over the substitution pattern of the final product.
A plausible cyclocondensation route to this compound involves the intramolecular cyclization of a suitably substituted acyclic precursor. For example, a compound containing an o-aminophenyl group attached to a three-carbon chain with appropriate functional groups could be induced to cyclize.
One such strategy could involve the synthesis of an intermediate like 2-(2-aminobenzoyl)propan-1-ol. This intermediate, upon treatment with an acid catalyst, could undergo intramolecular condensation between the amino group and the ketone, followed by dehydration, to yield this compound. The synthesis of the acyclic precursor would be a critical step in this approach.
| Precursor Type | Reaction Type | Product |
| o-Aminophenyl substituted keto-alcohol | Intramolecular Cyclocondensation | This compound |
This approach allows for the strategic placement of the methyl and hydroxyl functionalities in the acyclic precursor, leading to a regioselective synthesis of the target molecule.
Cyclocondensation of Isatoic Anhydride (B1165640) with Ethyl Acetoacetate (B1235776) to Quinoline-3-carboxylates
The reaction between isatoic anhydride and ethyl acetoacetate is a notable method for the synthesis of quinoline-3-carboxylates. This process, a variation of the Coppola quinoline synthesis, involves the condensation of these two reactants to form a substituted quinoline ring system.
In a typical procedure, the enolate of ethyl acetoacetate is generated using a base, such as sodium hydroxide. This enolate then acts as a nucleophile, attacking the isatoic anhydride. The reaction proceeds through a cyclocondensation mechanism, ultimately yielding a quinoline-3-carboxylate derivative. Specifically, this reaction is known to produce ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.
Table 1: Reactants and Products in the Cyclocondensation Reaction
| Reactant | Product |
|---|---|
| Isatoic Anhydride | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate |
This reaction is a versatile method for the synthesis of quinoline derivatives, allowing for the introduction of various substituents onto the quinoline core, depending on the specific starting materials used.
Decarboxylation Reactions for this compound Precursors
The synthesis of this compound from a quinoline-3-carboxylic acid precursor necessitates a decarboxylation step. This reaction involves the removal of a carboxyl group (-COOH) from the quinoline ring, typically through the application of heat.
The precursor for this reaction would be 2-methylquinoline-3-carboxylic acid. The thermal decarboxylation of such aromatic carboxylic acids can be challenging and may require high temperatures or the use of a catalyst. The stability of the resulting carbanion intermediate plays a significant role in the facility of the decarboxylation process. In some cases, the reaction is carried out in a high-boiling point solvent to achieve the necessary temperature for the reaction to proceed.
The general transformation can be represented as follows:
2-methylquinoline-3-carboxylic acid → this compound + CO₂
The efficiency of this reaction can be influenced by the presence of other functional groups on the quinoline ring.
Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. This section delves into the mechanistic details of quinoline ring formation and the key steps of electrophilic attack, cyclization, and proton transfer.
Mechanistic Insights into Quinoline Ring Formation
The formation of the quinoline ring from isatoic anhydride and ethyl acetoacetate proceeds through a multi-step mechanism. The initial step is the deprotonation of ethyl acetoacetate by a base to form a reactive enolate. This enolate then engages in a nucleophilic attack on the isatoic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate.
This intermediate subsequently undergoes an intramolecular cyclization, followed by dehydration, to form the quinoline ring. The reaction is driven by the formation of the stable aromatic quinoline system. The specific substituents on the final quinoline product are determined by the structure of the starting materials.
Detailed Analysis of Key Reaction Steps
A more detailed analysis of the key reaction steps provides a deeper understanding of the underlying chemical principles.
The reaction commences with the formation of the enolate of ethyl acetoacetate, which is a potent nucleophile. This enolate then attacks one of the carbonyl carbons of the isatoic anhydride. The isatoic anhydride possesses two electrophilic carbonyl groups, and the attack preferentially occurs at the more reactive acyl-carbonyl group.
This nucleophilic acyl substitution leads to the opening of the isatoic anhydride ring and the formation of an acylated intermediate. The next critical step is the intramolecular cyclization. The nitrogen atom of the anthranilate moiety attacks one of the carbonyl groups of the acetoacetate portion of the intermediate. This cyclization is a classic example of an intramolecular condensation reaction, leading to the formation of a six-membered heterocyclic ring, which upon dehydration, gives the quinoline core.
For instance, after the nitrogen atom attacks the carbonyl group during the cyclization step, a proton is lost from the nitrogen to form a neutral intermediate. Subsequently, the elimination of a water molecule to form the aromatic quinoline ring involves the removal of a proton from the carbon backbone and a hydroxyl group. The presence of a suitable proton source or sink in the reaction medium is therefore essential for the reaction to proceed efficiently. Water, which can be present in the reaction mixture, can act as a proton shuttle, facilitating these proton transfer events.
Table 2: Summary of Mechanistic Steps
| Step | Description |
|---|---|
| Enolate Formation | Deprotonation of ethyl acetoacetate to form a nucleophilic enolate. |
| Electrophilic Attack | The enolate attacks the isatoic anhydride, leading to ring opening. |
| Intramolecular Cyclization | The nitrogen atom of the intermediate attacks a carbonyl group to form a six-membered ring. |
| Dehydration | Elimination of a water molecule to form the aromatic quinoline ring. |
Intramolecular Rearrangements
The synthesis of the quinoline core, a necessary precursor for this compound, can be achieved through various reactions involving intramolecular rearrangements. A prominent example is the Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction. iipseries.org This method involves the reaction of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net
The reaction mechanism begins with the hydrolysis of the amide bond within the isatin molecule under basic conditions, such as with potassium hydroxide, to form an intermediate keto-acid. iipseries.orgwikipedia.org This intermediate then reacts with a ketone or aldehyde. The aniline component of the keto-acid condenses with the carbonyl compound to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.org A subsequent intramolecular cyclization of the enamine, followed by dehydration, results in the formation of the quinoline ring structure. wikipedia.org
A notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids, which are structurally related to the target compound. wikipedia.org These reactions provide a versatile pathway to quinoline derivatives by constructing the heterocyclic ring through a sequence of bond-forming and rearrangement steps. researchgate.net
| Reaction | Reactants | Key Features | Product Type |
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Base-catalyzed hydrolysis and cyclization. iipseries.orgwikipedia.org | Substituted quinoline-4-carboxylic acids. wikipedia.org |
| Halberkann Variant | N-acyl isatin, Base | Yields 2-hydroxy derivatives. wikipedia.org | 2-Hydroxy-quinoline-4-carboxylic acids. wikipedia.org |
Novel and Emerging Synthetic Strategies for this compound
Recent advancements in organic synthesis have led to the development of innovative and efficient strategies for the preparation and modification of quinoline derivatives. These methods often focus on improving sustainability, efficiency, and the ability to introduce complex functional groups.
Metal-Free Approaches to Deuterated Hydroxyquinolines
The introduction of deuterium (B1214612) into molecules is crucial for mechanistic studies, metabolic analysis, and the development of isotopically labeled materials. researchgate.netbenthamdirect.com Metal-free approaches for the deuteration of hydroxyquinolines offer a "green" alternative to traditional metal-catalyzed methods. researchgate.netingentaconnect.com
One effective method involves the regioselective H/D isotope exchange on hydroxyquinoline compounds using simple and low-cost reagents under ambient conditions. researchgate.netbenthamdirect.comingentaconnect.com For instance, the deuteration of 2-methylquinolin-8-ol has been successfully achieved using deuterium oxide (D₂O) in the presence of either potassium deuteroxide (KOD) or deuterated sulfuric acid (D₂SO₄). researchgate.netbenthamdirect.com Furthermore, acid-catalyzed deuteration has been shown to readily occur at the methyl group at the 2-position of the quinoline ring. nih.gov
Another promising metal-free strategy is the modified Skraup-Doebner-Von Miller synthesis, which has been adapted to produce deuterated hydroxyquinolines with a high capacity for deuterium incorporation. researchgate.netbenthamdirect.comingentaconnect.com These methods provide valuable tools for isotopic labeling, avoiding the use of transition metals and employing more environmentally benign conditions. researchgate.net
| Method | Reagents | Key Findings |
| H/D Isotope Exchange | D₂O, KOD or D₂SO₄ | Provides regioselective deuteration under ambient, metal-free conditions. researchgate.netbenthamdirect.com |
| Modified Skraup-Doebner-Von Miller | Adapted classical synthesis | Allows for high deuteration capacity in hydroxyquinolines. researchgate.netingentaconnect.com |
| Acid-Catalyzed Exchange | CH₃COOD | Effective for deuteration of the 2-methyl group. nih.gov |
Flow Chemistry Applications in Quinoline Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering benefits such as enhanced safety, rapid optimization, scalability, and improved reaction control compared to traditional batch methods. acs.orgnih.gov Several continuous-flow processes have been developed for the synthesis of quinoline and its derivatives. vapourtec.comresearchgate.net
One notable application is a continuous photochemical process that produces a range of quinoline products through a tandem alkene isomerization and cyclocondensation cascade. vapourtec.comresearchgate.net This method utilizes a high-power LED lamp in a flow reactor, demonstrating higher productivity and efficiency than conventional mercury lamps and achieving throughputs of over one gram per hour. vapourtec.comresearchgate.net
Another example is the continuous synthesis of 2-methylquinoline compounds from nitroarenes and an ethanol (B145695)/water system. rsc.orgbohrium.com This process employs a heterogeneous Ru-Fe/γ-Al₂O₃ catalyst in a fixed-bed flow reactor and adheres to green chemistry principles by using green solvents and avoiding harsh reagents like strong acids or oxidants. rsc.orgbohrium.com The reaction proceeds smoothly for nitroarenes with various substituents, affording moderate to good yields. rsc.org These flow chemistry applications represent a significant step towards more efficient and sustainable production of quinoline-based compounds. researchgate.net
Multicomponent Reactions (MCRs) for Quinoline Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
The Doebner reaction is a classic example of an MCR used for quinoline synthesis. fly-chem.com It is a three-component coupling of an aniline, an aldehyde, and pyruvic acid, which upon heating, yields a quinoline-4-carboxylic acid. fly-chem.comyoutube.com The mechanism begins with the condensation of the reactants, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoline ring. youtube.com
The Pfitzinger reaction can also be viewed as a multicomponent strategy, combining an isatin, a base, and a carbonyl compound to construct the quinoline-4-carboxylic acid framework in one pot. wikipedia.orgresearchgate.net These MCRs provide direct and step-economical routes to the quinoline scaffold, making them highly valuable in synthetic chemistry. rsc.org
C(sp³)–H Functionalization Strategies for 2-Methylquinoline Side Chains
Direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis, allowing for the modification of alkyl side chains without the need for pre-functionalized substrates. nih.govesciencesspectrum.com The methyl group at the C2 position of the quinoline ring is particularly amenable to such transformations due to the activating effect of the adjacent nitrogen atom. researchgate.net
The reaction often proceeds through the formation of an enamine tautomer from the 2-methylquinoline. researchgate.netacs.org This enamine intermediate can then react with a variety of electrophiles. A range of strategies, both metal-catalyzed and metal-free, have been developed for this purpose. esciencesspectrum.comnih.gov Transition metal catalysts based on rhodium, palladium, copper, and nickel have been employed to achieve these transformations. nih.govmdpi.com
Metal-free approaches have also gained significant attention. researchgate.net For instance, a system using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant can facilitate the reaction between 2-methylquinolines and 2-styrylanilines. acs.orgnih.gov This reaction proceeds via the oxidation of the methyl group to an aldehyde, followed by a tandem cyclization to form new C-C and C-N bonds. acs.org Another metal-free strategy is the Knoevenagel-type condensation of 2-methylquinolines with aldehydes. researchgate.net These methods provide efficient and environmentally friendly access to a diverse library of functionalized quinoline derivatives. nih.gov
| Strategy | Catalyst/Reagents | Mechanism/Key Feature |
| Metal-Catalyzed | Rh, Pd, Cu, Ni, Co complexes | Transition-metal-catalyzed activation of the C(sp³)–H bond. nih.govmdpi.com |
| Metal-Free Oxidative Cyclization | I₂, TBHP | Involves Kornblum-type oxidation of the methyl group to an aldehyde intermediate. acs.orgnih.gov |
| Knoevenagel-type Condensation | Base or Acid catalyst | Reaction proceeds via an enamine tautomer reacting with aldehydes. researchgate.net |
Dearomative Triple Elementalization of Quinolines
A highly innovative and cutting-edge strategy for the functionalization of quinolines is dearomative triple elementalization. repec.orgnih.gov This method allows for the simultaneous introduction of three different elemental groups (carbon, silicon, and boron) across the quinoline ring in a single, highly selective process. repec.org
The reaction, termed carbo-sila-boration, is driven by visible light and begins with the addition of an organolithium reagent to the quinoline. repec.orgresearchgate.net This is followed by a photo-boosted silaboration step, which affords dearomatized, functionalized tetrahydroquinoline products with complete chemo-, regio-, and stereoselectivity. repec.orgnih.gov Mechanistic studies indicate that the reaction proceeds through the formation of silyl (B83357) radicals, rather than silyl anions. repec.orgnih.gov
This dearomative strategy transforms readily available aromatic quinolines into complex, aliphatic nitrogen heterocycles bearing multiple boryl and silyl groups. repec.org The resulting silaborated tetrahydroquinolines are versatile synthetic platforms that can be further modified, opening up new avenues for the synthesis of complex molecules in fields like drug discovery. repec.orgresearchgate.netresearchgate.net
Advanced Characterization and Spectroscopic Analysis of 2 Methylquinolin 3 Ol
Spectroscopic Techniques for Structural Elucidation of 2-Methylquinolin-3-ol and its Derivatives
The structural confirmation of this compound relies on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework, while Mass Spectrometry (MS) provides essential information regarding the compound's molecular weight and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR identifies the number and environment of protons, ¹³C NMR maps the carbon skeleton, and 2D NMR techniques establish connectivity between atoms.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the methyl group, the aromatic protons on the quinoline (B57606) core, and the hydroxyl proton. The anticipated chemical shifts are influenced by the electron-donating hydroxyl group and the methyl substituent.
The methyl protons (C2-CH₃) are predicted to appear as a singlet in the upfield region, typically around 2.6-2.8 ppm, based on data from similar 2-methylquinoline (B7769805) compounds. chemicalbook.comspectrabase.com The protons on the carbocyclic ring (H5, H6, H7, H8) will resonate in the aromatic region (7.0-8.5 ppm), with their precise shifts determined by their position relative to the nitrogen and hydroxyl groups. The H4 proton, being adjacent to the hydroxyl-substituted carbon, is expected to be a singlet and its chemical shift would be influenced by the electronic effects of the -OH group. The hydroxyl proton (-OH) signal is typically a broad singlet with a variable chemical shift that is dependent on solvent, concentration, and temperature. reddit.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C2-CH₃ | ~2.7 | Singlet |
| H4 | ~7.3 | Singlet |
| H5 | ~8.0 | Doublet |
| H6 | ~7.5 | Triplet |
| H7 | ~7.7 | Triplet |
| H8 | ~7.9 | Doublet |
The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the this compound structure. The chemical shifts are predicted based on the known values for the quinoline skeleton, with adjustments for the methyl and hydroxyl substituents. publish.csiro.au The carbon bearing the hydroxyl group (C3) is expected to be significantly deshielded, appearing around 145-150 ppm. The methyl-bearing carbon (C2) will also be in the downfield aromatic region, influenced by the adjacent nitrogen atom. The methyl carbon itself will produce a signal in the upfield region, typically around 20-25 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~158 |
| C3 | ~147 |
| C4 | ~122 |
| C4a | ~127 |
| C5 | ~129 |
| C6 | ~126 |
| C7 | ~130 |
| C8 | ~128 |
| C8a | ~147 |
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR experiment crucial for establishing long-range (typically 2- and 3-bond) correlations between protons and carbons. libretexts.orgcolumbia.edu This technique is invaluable for confirming the substitution pattern and assigning quaternary carbons, which are not observed in proton-based experiments.
For this compound, key HMBC correlations would be expected:
From the C2-CH₃ protons: Correlations to the C2 and C3 carbons would firmly establish the position of the methyl group.
From the H4 proton: Correlations to C2, C5, and C8a would confirm its position and the connectivity between the two rings of the quinoline system.
From the H5 proton: A correlation to C4 and C8a would further support the ring fusion.
From the H8 proton: Correlations to C7 and C4a would help in assigning the carbons of the carbocyclic ring.
These correlations, when analyzed together, provide unambiguous evidence for the 2-methyl-3-hydroxy substitution pattern on the quinoline framework. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound and offers insights into its structure through analysis of its fragmentation patterns.
In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound would first be separated from other components before being ionized and fragmented. The molecular formula of this compound is C₁₀H₉NO, giving it a molecular weight of approximately 159.18 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 159.
The fragmentation pattern is predicted to be characteristic of both hydroxyquinolines and methylquinolines. cdnsciencepub.com A primary fragmentation pathway for hydroxyquinolines involves the loss of carbon monoxide (CO), which would result in a significant fragment ion at m/z = 131 (M-28). cdnsciencepub.comnist.gov Another expected fragmentation is the loss of a hydrogen atom to give a stable ion at m/z = 158 (M-1). The fragmentation of the related 2-methylquinoline shows a base peak at m/z = 143 (the molecular ion) and a significant peak at m/z = 115, corresponding to the loss of HCN from the M-H fragment. nih.govmcmaster.canist.gov
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Identity | fragmentation |
|---|---|---|
| 159 | [M]⁺ | Molecular Ion |
| 158 | [M-H]⁺ | Loss of a hydrogen radical |
| 131 | [M-CO]⁺ | Loss of carbon monoxide |
| 130 | [M-H-HCN]⁺ | Loss of H, then hydrogen cyanide |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with a molecule. By analyzing the absorption of IR radiation at specific frequencies, it is possible to identify the functional groups present in the molecular structure. This is because different types of chemical bonds vibrate at distinct, characteristic frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a preferred method for obtaining an infrared spectrum, offering high resolution and sensitivity. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key structural components: a quinoline ring system, a hydroxyl group, and a methyl group.
The principal vibrations expected in the FT-IR spectrum of this compound include the stretching of the O-H bond in the hydroxyl group, C-H bonds in the aromatic ring and methyl group, and C=C and C=N bonds within the quinoline core. The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorptions from bending vibrations and other skeletal modes that are unique to the molecule. libretexts.orgresearchgate.net
Key functional group absorptions for this compound can be summarized as follows:
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 |
| Aromatic Ring | =C-H Stretch | 3000 - 3100 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |
| Hydroxyl (-OH) | C-O Stretch | 1050 - 1250 |
This table presents generalized absorption ranges for the functional groups found in this compound. Specific peak positions can vary based on the molecular environment and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. It is particularly useful for studying compounds with conjugated π-electron systems, such as the quinoline ring in this compound.
Absorption and Emission Spectra of this compound
The UV-Vis absorption spectrum of this compound arises from π→π* electronic transitions within the aromatic quinoline system. The spectrum typically shows multiple absorption bands, with the position and intensity of the maximum absorption peaks (λ_max) being characteristic of the molecule's structure. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups as substituents on the quinoline ring influences the energy of these electronic transitions, causing shifts in the absorption maxima compared to the parent quinoline molecule. researchgate.net
Many quinoline derivatives are also known for their fluorescent properties, meaning they can emit light after being excited by UV radiation. nih.gov The emission spectrum provides information about the electronic structure of the excited state of the molecule. The relationship between the absorption and emission spectra, including the Stokes shift (the difference in wavelength between the absorption and emission maxima), is an important photophysical characteristic.
| Spectroscopic Parameter | Description | Typical Wavelength Range for Quinolines |
| Absorption (λ_max) | Wavelength of maximum light absorption due to π→π* transitions. | 250 - 350 nm |
| Emission (λ_em) | Wavelength of maximum light emission upon fluorescence. | Varies depending on structure and solvent. |
The exact wavelengths are highly dependent on the solvent used, as solvent polarity can affect the energy levels of the molecule's electronic states. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
A typical crystallographic analysis would report the following parameters:
| Crystallographic Parameter | Description | Value for this compound |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Available |
| Space Group | The specific symmetry group of the crystal. | Not Available |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Not Available |
| Z | The number of molecules per unit cell. | Not Available |
Analytical Method Development for this compound
The development of robust analytical methods is crucial for the detection and quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of quinoline compounds due to its high resolution and sensitivity. researchgate.net
An HPLC method for this compound would typically involve a reversed-phase setup, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase is often a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV or Diode-Array Detector (DAD), which measures the absorbance of the compound as it elutes from the column. zsmu.edu.ua For complex matrices, a sample preparation step like Solid-Phase Extraction (SPE) may be employed to remove interferences and concentrate the analyte before HPLC analysis. researchgate.net
The key components of a representative HPLC method are outlined below:
| Method Parameter | Description | Typical Conditions |
| Technique | High-Performance Liquid Chromatography (HPLC) | Reversed-Phase |
| Stationary Phase | The solid support within the column. | C18 (octadecylsilane) |
| Mobile Phase | The solvent that carries the sample through the column. | Buffered Acetonitrile/Water or Methanol/Water Gradient |
| Detection | The method used to detect the compound after separation. | UV or Diode-Array Detection (DAD) |
| Sample Preparation | Pre-treatment of the sample before analysis. | Solid-Phase Extraction (SPE) for complex samples |
Computational Chemistry and Theoretical Studies of 2 Methylquinolin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules. d-nb.info It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. d-nb.info DFT calculations can predict various molecular properties, including orbital energies, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the reactivity and spectroscopic behavior of 2-methylquinolin-3-ol.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. irjweb.com
For quinoline (B57606) derivatives, DFT calculations are employed to determine these orbital energies. For instance, a study on the parent compound, quinoline, using DFT at the B3LYP/6-31+G(d,p) level of theory, calculated the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of 4.83 eV. scirp.org A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Similar calculations for this compound would reveal how the methyl and hydroxyl substituents influence its electronic properties and reactivity compared to the parent quinoline. A theoretical study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde found that the HOMO-LUMO energy gap was calculated to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer, indicating the molecule's potential for charge transfer interactions. dergipark.org.tr
Table 1: Illustrative Frontier Orbital Energies and Related Properties for a Quinoline Derivative (Calculated via DFT)
| Parameter | Value |
| HOMO Energy | -6.646 eV |
| LUMO Energy | -1.816 eV |
| HOMO-LUMO Gap (ΔE) | 4.83 eV |
| Ionization Potential (I) | 6.646 eV |
| Electron Affinity (A) | 1.816 eV |
| Chemical Potential (µ) | -4.231 eV |
| Chemical Hardness (η) | 2.415 eV |
| Electrophilicity Index (ω) | 3.705 eV |
Note: The values in this table are for the parent quinoline molecule and are provided for illustrative purposes to indicate the type of data generated from DFT calculations. scirp.org
Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental FT-IR and FT-Raman spectra. By using DFT methods, the normal modes of vibration can be predicted, and their corresponding frequencies calculated. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, leading to better agreement with experimental data. nih.gov
For aromatic and heterocyclic compounds, specific vibrational modes are associated with the stretching and bending of C-H, C-C, C-N, and other bonds within the ring system. For instance, in a study of 2-thiophene carboxylic acid, DFT calculations at the B3LYP/6-31G** level were used to assign the vibrational modes observed in the FT-IR and FT-Raman spectra. iosrjournals.org A similar approach for this compound would involve optimizing its geometry and then calculating the harmonic vibrational frequencies. The resulting theoretical spectrum would aid in the precise assignment of the experimental FT-IR and FT-Raman bands to specific molecular motions. This detailed vibrational analysis can provide insights into the molecule's structure and bonding.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzene (B151609) Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |
| C-H Stretch | 3080 | 3083 | 3080 |
| C-C Stretch (ring) | 1590 | 1592 | 1591 |
| C-H in-plane bend | 1285 | 1283 | - |
| C-H out-of-plane bend | 912 | 910 | 915 |
Note: This table presents illustrative data for a substituted aromatic compound to demonstrate the correlation between calculated and experimental vibrational frequencies.
DFT calculations are also a powerful tool for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. idc-online.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra and can aid in structure elucidation. rsc.org
The accuracy of the predicted chemical shifts depends on the choice of the DFT functional and basis set. rsc.org For complex molecules, comparing the calculated chemical shifts with experimental data can help confirm the correct structure among several possibilities. For this compound, theoretical ¹H and ¹³C NMR spectra could be generated. These predicted spectra would show the expected chemical shifts for the protons and carbons of the quinoline ring, the methyl group, and the hydroxyl group, facilitating the interpretation of experimental NMR data.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Quinoline Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 150.5 |
| C3 | 121.2 |
| C4 | 136.0 |
| C4a | 128.3 |
| C5 | 129.6 |
| C6 | 126.5 |
| C7 | 129.3 |
| C8 | 127.8 |
| C8a | 148.4 |
Note: These are representative predicted chemical shifts for the parent quinoline ring and serve as an example of the data obtained from NMR prediction calculations.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target. mdpi.com
Molecular docking simulations can estimate the binding affinity between a ligand, such as this compound, and a protein's active site. This is often expressed as a binding energy or a docking score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. The simulations also reveal the specific types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
For example, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, molecular docking was used to determine their binding affinity against the CB1a protein. The study identified key amino acid residues involved in the binding and calculated the binding energies, which ranged from -5.3 to -6.1 kcal/mol. nih.gov Similar docking studies could be performed for this compound against various protein targets to predict its potential biological activity and to understand the molecular basis of its interactions.
Table 4: Example of Molecular Docking Results for a Quinoline Derivative with a Protein Target
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
| Derivative A | -8.5 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic |
| Derivative B | -7.2 | TYR 181, VAL 106 | Hydrophobic, van der Waals |
| Derivative C | -9.1 | LYS 103, PRO 236 | Hydrogen Bond, Hydrophobic |
Note: This table provides an illustrative example of the kind of data generated from a molecular docking study, showing binding energies and key interactions for different hypothetical quinoline derivatives. nih.gov
Molecular docking is a key component of in silico virtual screening, where large libraries of compounds are computationally screened against a protein target to identify potential hits. vensel.org Compounds with favorable docking scores and interaction profiles can then be prioritized for experimental testing.
Furthermore, once a promising lead compound like this compound is identified, molecular docking can be used for lead optimization. By computationally modifying the structure of the lead compound (e.g., by adding or changing functional groups) and re-docking the new derivatives, researchers can predict which modifications are likely to improve binding affinity and selectivity. This iterative process of design, docking, and analysis can significantly accelerate the development of more potent and specific drug candidates. For instance, a study on 2,3-diphenylquinoxaline derivatives used in silico screening to identify compounds with good binding energy against C-met tyrosine kinase, with structure-activity relationship studies indicating that electron-withdrawing substitutions improved binding. vensel.org A similar approach could be applied to derivatives of this compound to explore their therapeutic potential.
Structure-Activity Relationship (SAR) Modeling based on Computational Data
Structure-Activity Relationship (SAR) modeling is a cornerstone of rational drug design, aiming to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, provide a quantitative framework for these correlations. For quinoline derivatives, QSAR studies are frequently employed to predict their therapeutic potential against various diseases.
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general methodology applied to the broader quinoline class is well-established. These models typically involve the calculation of a wide array of molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules.
Key Molecular Descriptors in QSAR Studies of Quinoline Derivatives:
Electronic Descriptors: These pertain to the electronic structure of the molecule and include parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These descriptors are crucial for understanding a molecule's reactivity and its ability to participate in intermolecular interactions.
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and branching. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.
Physicochemical Descriptors: These relate to the bulk properties of the molecule, such as its lipophilicity (logP), molar refractivity (MR), and polar surface area (PSA). These are vital for predicting the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).
A typical workflow for a QSAR study on a series of quinoline derivatives would involve:
Data Set Preparation: A collection of quinoline compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is assembled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset using computational chemistry software.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
The insights gained from the contour maps of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be particularly valuable. These maps highlight regions in space where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. This information provides a visual guide for medicinal chemists to design new derivatives with enhanced potency. For instance, a CoMFA steric contour map might indicate that a bulky substituent at a specific position on the quinoline ring would lead to a clash with the receptor binding site, thus reducing activity. Conversely, a favorable electrostatic contour map might suggest the introduction of a negatively charged group to enhance interaction with a positively charged region of the target protein.
Below is a representative, interactive data table illustrating the types of computational descriptors that would be used in a hypothetical QSAR study of this compound derivatives.
| Derivative | IC50 (µM) | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| This compound | 15.2 | 2.15 | -8.54 | -1.23 | 2.87 |
| 6-Chloro-2-methylquinolin-3-ol | 8.7 | 2.85 | -8.76 | -1.54 | 3.12 |
| 6-Methoxy-2-methylquinolin-3-ol | 12.1 | 1.98 | -8.32 | -1.15 | 3.05 |
| 2,6-Dimethylquinolin-3-ol | 18.5 | 2.55 | -8.45 | -1.19 | 2.91 |
| 6-Nitro-2-methylquinolin-3-ol | 5.4 | 2.05 | -9.12 | -2.11 | 4.56 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving quinoline derivatives. Methods such as Density Functional Theory (DFT) are widely used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a step-by-step understanding of how reactants are converted into products.
While specific computational studies on the reaction mechanisms of this compound are not prevalent in the reviewed literature, the approaches used for other quinoline systems are directly applicable. For example, computational studies have been instrumental in understanding the regioselectivity of functionalization reactions on the quinoline ring. By calculating the activation barriers for different possible reaction pathways, researchers can predict which product is most likely to form.
A common application of computational chemistry in this context is the study of electrophilic aromatic substitution reactions. For a substituted quinoline like this compound, theoretical calculations can predict the most favorable position for an incoming electrophile by analyzing the electron density distribution in the molecule and the stability of the resulting intermediates (sigma complexes).
Key aspects of reaction mechanism elucidation using computational methods include:
Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to characterize the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactants and products, confirming that the identified transition state is indeed the correct one for the reaction of interest.
Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using either implicit or explicit solvent models, providing a more realistic description of the reaction environment.
For instance, a computational study on the oxidation of this compound could investigate different possible mechanisms, such as a concerted versus a stepwise pathway. The calculated activation energies for each step would reveal the most energetically favorable route.
The following interactive data table provides a hypothetical example of the kind of data that would be generated in a DFT study of a reaction involving this compound, such as its N-oxidation.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Bond Length (Å) |
| This compound + H2O2 | 0.0 | 0 | - |
| Transition State | 25.3 | 1 | N---O: 1.85 |
| Intermediate | -5.2 | 0 | N-O: 1.38 |
| This compound N-oxide + H2O | -45.8 | 0 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Derivatization and Chemical Transformations of 2 Methylquinolin 3 Ol
Functionalization of the Quinoline (B57606) Core
The quinoline ring system of 2-methylquinolin-3-ol is susceptible to various functionalization reactions, including electrophilic and nucleophilic substitutions, as well as oxidative and reductive processes.
The electron-rich nature of the quinoline ring, further activated by the hydroxyl group at the 3-position, facilitates electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the hydroxyl and methyl groups, as well as the nitrogen atom in the quinoline ring.
Halogenation: The halogenation of hydroxyquinolines has been demonstrated as a method to introduce halogen atoms onto the quinoline core. For instance, the enzymatic chlorination of 3-hydroxyquinoline (B51751) using the flavin-dependent halogenase Rdc2 results in the selective formation of 3-hydroxy-4-chloroquinoline. usu.eduusu.edu This suggests that the 4-position of this compound is a likely site for electrophilic attack. Chemical bromination of 3-hydroxyquinolines has also been carried out using glacial acetic acid as a polar solvent. researchgate.net Furthermore, a decarboxylative halogenation approach has been reported for 3-hydroxyquinoline-2-carboxylic acids, where a bromonium ion attacks the ipso-position, leading to decarboxylation and the formation of a 2-bromo-3-hydroxyquinoline. acs.org
Nitration: The nitration of quinoline derivatives typically occurs on the benzene (B151609) ring portion of the molecule. For example, the nitration of 3-phenylquinoline (B3031154) with a mixture of nitric and sulfuric acids yields primarily the 5-nitro and 8-nitro derivatives. google.com Similarly, the nitration of 8-hydroxyquinoline (B1678124) with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl Based on these examples, nitration of this compound would be expected to occur at the 5- or 8-positions.
Sulfonation: The sulfonation of quinoline with fuming sulfuric acid, followed by alkali fusion, is a known method for the preparation of 8-hydroxyquinoline, which proceeds through the formation of 8-quinolinesulfonic acid. patsnap.com This indicates that the 8-position is susceptible to electrophilic attack by sulfur trioxide.
| Reaction | Reagent(s) | Typical Position of Substitution on Hydroxyquinolines |
| Chlorination | Rdc2 (enzymatic) | 4-position usu.eduusu.edu |
| Bromination | Br₂/Acetic Acid | - researchgate.net |
| Nitration | HNO₃/H₂SO₄ | 5- and 8-positions google.comgoogle.com |
| Sulfonation | Fuming H₂SO₄ | 8-position patsnap.com |
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally less facile than electrophilic substitution unless the ring is activated by strong electron-withdrawing groups and contains a good leaving group. masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com
For a nucleophilic attack to occur on the quinoline ring of this compound, the hydroxyl group would likely need to be converted into a better leaving group, such as a tosylate or triflate. With a suitable leaving group at the 3-position and activation by an electron-withdrawing group, nucleophiles could potentially attack this position. The presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group is crucial for stabilizing the negative charge in the intermediate. chemistrysteps.comyoutube.com
Another pathway for nucleophilic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism typically requires a very strong base, such as sodium amide. chemistrysteps.com
Studies on related heterocyclic systems, such as 2,4-dichloroquinazolines, have shown that nucleophilic substitution occurs regioselectively at the 4-position. nih.gov This suggests that the 4-position in a suitably activated 3-hydroxyquinoline derivative could also be a target for nucleophilic attack.
Oxidative Transformations: The oxidation of this compound can potentially occur at the methyl group, the hydroxyl group, or the quinoline ring itself. While specific studies on the oxidation of this compound are limited, related transformations provide insights. For instance, the oxidation of methionine by manganese dioxide (MnO₂) is a known reaction, suggesting that MnO₂ could potentially oxidize the methyl group of this compound to an aldehyde or carboxylic acid under appropriate conditions. bohrium.com
Reductive Transformations: The quinoline ring of this compound can be reduced to form tetrahydroquinoline derivatives. The catalytic hydrogenation of quinolines is a well-established method for this transformation. For example, 2-methylquinoline (B7769805) (quinaldine) can be hydrogenated over a NiMo/α-Al₂O₃ catalyst to yield 1,2,3,4-tetrahydroquinaldine. revistadechimie.ro Similarly, the hydrogenation of 3-methylquinoline (B29099) has also been studied. researchgate.net Electrocatalytic hydrogenation using water as a hydrogen source over a fluorine-modified cobalt catalyst has also been reported for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov These methods could likely be applied to the reduction of this compound.
| Transformation | Reagent/Catalyst | Product Type |
| Oxidation (potential) | MnO₂ | Aldehyde or Carboxylic Acid from methyl group bohrium.com |
| Reduction (Hydrogenation) | H₂/NiMo/α-Al₂O₃ | 1,2,3,4-Tetrahydro-2-methylquinolin-3-ol revistadechimie.ro |
| Reduction (Hydrogenation) | Ir(cod)(Py)(PCy₃)PF₆ | Tetrahydroquinaldine researchgate.net |
| Reduction (Electrocatalytic) | H₂O/Co-F catalyst | 1,2,3,4-Tetrahydroquinoline derivative nih.gov |
Modifications at the Hydroxyl Group
The hydroxyl group at the 3-position of this compound is a key site for derivatization, allowing for the formation of ethers and esters, which can significantly alter the compound's properties and can be employed in prodrug design.
Etherification: The hydroxyl group of this compound can undergo O-alkylation to form ether derivatives. This reaction is typically carried out by treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the selectivity between N- and O-alkylation in related quinazolinone systems. juniperpublishers.com For phenolic compounds, O-alkylation is a common transformation. For example, the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate (B1255678) can lead to a mixture of O-alkylated and N-alkylated products. researchgate.net
Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reacting this compound with an acid chloride or anhydride (B1165640) in the presence of a base, or with a carboxylic acid under dehydrating conditions. The regioselective O-acylation of polyphenols can be achieved through an intermolecular cooperative transesterification, which could be applicable to this compound. bohrium.com
The phenolic hydroxyl group of this compound is an ideal handle for the design of prodrugs to improve properties such as solubility, bioavailability, and targeted delivery. nih.gov
Ester and Carbonate Prodrugs: Ester and carbonate prodrugs are common strategies for masking phenolic hydroxyl groups. nih.govresearchgate.net These prodrugs are designed to be stable until they are hydrolyzed by esterases in the body to release the active parent drug. acs.org Carbonate prodrugs of phenolic compounds have been developed to enhance water solubility and antibacterial profiles. nih.gov
Phosphate Prodrugs: Phosphate esters can be used to create water-soluble prodrugs that are cleaved by alkaline phosphatases to release the parent drug. nih.gov
Aminoalkoxycarbonyloxymethyl (AOCOM) Ether Prodrugs: This is a more advanced prodrug strategy that utilizes a pH-triggered release mechanism, independent of enzymatic activation. This approach has been successfully applied to improve the solubility and bioavailability of antimalarial 4(1H)-quinolones. nih.gov A similar strategy could be envisioned for this compound to enhance its pharmacokinetic properties.
| Prodrug Type | Linkage | Release Mechanism | Potential Advantage |
| Ester | Ester | Enzymatic (Esterases) | Improved lipophilicity, membrane permeability acs.org |
| Carbonate | Carbonate | Enzymatic (Esterases) | Improved solubility and stability nih.govgoogle.com |
| Phosphate | Phosphate Ester | Enzymatic (Phosphatases) | Increased water solubility nih.gov |
| Amino AOCOM Ether | Ether | pH-triggered intramolecular cyclization | Controlled release, circumvents enzymatic variability nih.gov |
Side-Chain Modifications at the 2-Methyl Position
The methyl group at the 2-position of the quinoline ring is a site of significant reactivity, enabling a variety of chemical transformations. This reactivity stems from the ability of the adjacent nitrogen atom to stabilize intermediates, facilitating reactions that might otherwise be difficult.
C(sp³)–H Activation and Functionalization
The activation of the C(sp³)–H bond of the 2-methyl group is a key step in many synthetic routes involving 2-methylquinolines. This activation can be achieved under various catalytic conditions, often leading to the formation of an enamine tautomer, which is a highly reactive intermediate. researchgate.net This process has been exploited in a number of synthetic strategies, including olefination reactions and the synthesis of complex heterocyclic systems.
Recent research has focused on developing more environmentally friendly and efficient methods for C(sp³)–H activation. These include catalyst- and solvent-free conditions, as well as the use of green catalysts like β-cyclodextrin. researchgate.netesciencesspectrum.com Metal-free approaches have also been developed, offering a milder way to activate C(sp³)–H bonds and form new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org
The functionalization of the 2-methyl group can lead to a wide range of derivatives. For example, direct olefination with aromatic aldehydes provides a straightforward route to 2-styrylquinolines. researchgate.net Alkylation of α-oxo compounds with 2-methylquinolines has also been achieved under solvent- and catalyst-free conditions. researchgate.net
A variety of catalysts have been employed for these transformations, including rhodium complexes, which have been shown to promote C–H bond activation at different positions of the quinoline ring depending on the substitution pattern. nih.gov The choice of catalyst and reaction conditions can therefore be used to control the regioselectivity of the functionalization.
| Reaction Type | Reagents | Catalyst | Conditions | Product | Reference |
| Olefination | Aromatic aldehydes | None | Acetic anhydride | 2-Styrylquinolines | researchgate.net |
| Alkylation | α-Keto amides, α-keto esters | None | Solvent-free | Alkylated quinolines | researchgate.net |
| Tandem Cyclization | 2-Styrylanilines | I2, TBHP | DMSO, 120 °C | Functionalized quinolines | nih.govacs.org |
| C–H Activation | Alkenes | RhH{κ3-P,O,P-[xant(PiPr2)2]} | n-octane, 80 °C | Alkylated quinolines | nih.gov |
Reactions Involving Methyl Group
The methyl group of this compound can also be involved in a variety of other reactions, including condensation and cyclization reactions. For example, it can react with aldehydes and ketones to form new carbon-carbon bonds, or with dicarbonyl compounds to form new heterocyclic rings.
One notable reaction is the Knoevenagel-type condensation, which involves the reaction of the 2-methyl group with an aldehyde in the presence of a base. researchgate.net This reaction is a versatile method for the synthesis of a variety of substituted quinolines.
The methyl group can also participate in radical reactions. For example, it can be functionalized using a methyl radical as a hydrogen atom abstractor, followed by reaction with a nucleophile. escholarship.org This provides a powerful method for the introduction of a wide range of functional groups at the 2-position.
The reactivity of the methyl group is also influenced by the other substituents on the quinoline ring. For example, the presence of a hydroxyl group at the 3-position can affect the acidity of the methyl protons and influence the course of the reaction.
Heterocycle Annulation and Fusion Strategies
The quinoline ring system can be fused with other heterocyclic rings to create complex, polycyclic structures with a wide range of biological activities. consensus.app A variety of strategies have been developed for the synthesis of these fused systems, often involving the use of this compound as a starting material. rsc.org
One common strategy is the use of annulation reactions, in which a new ring is formed by the reaction of two functional groups on the quinoline ring with a bifunctional reagent. For example, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can lead to the formation of pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the reaction conditions. rsc.org
Another approach is the use of tandem reactions, in which multiple bond-forming events occur in a single pot. This can be a highly efficient way to build up complex molecular architectures. For example, a tandem Friedel–Crafts-type allenylation/6-endo-dig cyclization sequence has been used to synthesize pyrano[3,2-c]quinolones. rsc.org
The choice of catalyst is often crucial in these reactions. For example, Brønsted acids have been used to catalyze the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. rsc.org Transition metal catalysts, such as palladium and copper, have also been used to promote the formation of fused heterocyclic systems. rsc.org
The development of new and efficient methods for the synthesis of fused quinoline derivatives is an active area of research, with potential applications in the development of new drugs and materials. mdpi.com
| Fused Heterocycle | Starting Materials | Reagents/Catalyst | Key Transformation | Reference |
| Pyrano[3,2-c]quinolones | 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | pTsOH·H2O | Friedel–Crafts-type allenylation/6-endo-dig cyclization | rsc.org |
| Furo[3,2-c]quinolones | 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | pTsOH·H2O | Friedel–Crafts-type alkylation/5-exo-dig ring closure | rsc.org |
| Isoindolo[2,1-a]quinolines | 2-Aryl-quinoline-3-carbaldehydes | p-Toluenesulfonic acid | Intramolecular ring closure | rsc.org |
| Pyrimido[4,5-b]quinolines | 6-(Arylamino)uracil | DMF, POCl3 | Condensation/cyclization | nih.gov |
Biological Activities and Pharmacological Potential of 2 Methylquinolin 3 Ol Derivatives
Antimicrobial Activity Studies
Derivatives of 2-methylquinolin-3-ol have shown broad-spectrum antimicrobial activity, encompassing antibacterial, antifungal, and antimycobacterial effects. These properties are attributed to the versatile quinoline (B57606) scaffold, which allows for structural modifications that enhance potency against various microbial strains.
Antibacterial Efficacy
The antibacterial potential of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. Notably, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and tested for their antibacterial activity. Within this series, specific compounds displayed good activity against Staphylococcus albus, Proteus mirabilis, and Escherichia coli nih.gov. For instance, compounds 8c, 8d, 8e, 8g, 8k, and 8o were effective against S. albus, while compound 8c showed good activity against P. mirabilis, and compound 8n was active against E. coli nih.gov.
Another study focused on quinoline-2-one Schiff-base hybrids, which demonstrated significant antibacterial action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Certain derivatives were particularly effective against S. aureus, with minimum inhibitory concentrations (MICs) comparable to the standard drug ciprofloxacin nih.gov. Furthermore, newly synthesized 6-Bromoquinolin-4-ol derivatives have shown potential against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.
Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Derivative Type | Key Findings | Source |
|---|---|---|---|
| Escherichia coli | 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Compound 8n showed good activity. | nih.gov |
| Proteus mirabilis | 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Compound 8c demonstrated good activity. | nih.gov |
| Bacillus subtilis | Quinoline-2-one Schiff-base hybrids | Evaluated for antimicrobial action. | nih.gov |
| Staphylococcus albus | 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Compounds 8c, 8d, 8e, 8g, 8k, and 8o displayed good activity. | nih.gov |
Antifungal Efficacy
The antifungal properties of these derivatives have been investigated against common fungal pathogens. The same series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were also tested against Candida albicans and Aspergillus niger nih.gov. Research has also demonstrated that certain quinoline derivatives exhibit a selective anti-dermatophytic and anti-yeast action nih.gov. For example, some compounds were active only against yeast, while others demonstrated efficacy solely against filamentous fungi nih.gov.
In a study evaluating various quinoline derivatives, one compound showed a potent zone of inhibition against Aspergillus niger, even when compared to the reference drug Amphotericin B cihanuniversity.edu.iq. Another novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, showed higher efficacy than Amphotericin B against most clinical isolates of Candida albicans and was also effective against other Candida species nih.govresearchgate.net.
Antifungal Activity of this compound Derivatives
| Fungal Strain | Derivative Type | Key Findings | Source |
|---|---|---|---|
| Aspergillus niger | 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Evaluated for antifungal activity. | nih.gov |
| Candida albicans | 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Screened for antifungal efficacy. | nih.gov |
Antimycobacterial Activity
A significant area of research has been the evaluation of this compound derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives reported moderate to good antitubercular activity against M. tuberculosis H37Rv, with some compounds showing activity comparable to the standard drug pyrazinamide nih.gov. The substitution of a halogen group at the 6-position of the quinoline and the alkoxy group of the ether linkage were found to affect the activity nih.gov.
Further studies on 1-(cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids also demonstrated in vitro antimycobacterial activity against the H37Rv strain of M. tuberculosis eujournal.org. Additionally, 5,7-Dichloro-8-hydroxy-2-methylquinoline exhibited a high inhibitory potential with a MIC value of 0.1 µM against M. tuberculosis researchgate.net. The development of new quinoline derivatives continues to be a promising strategy to combat drug-resistant strains of M. tuberculosis rsc.orgnih.gov.
Antimalarial Properties
Quinoline-based compounds have historically been the cornerstone of antimalarial therapy. The quinoline scaffold is central to the mechanism of action, which often involves interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum nih.gov. This leads to the accumulation of toxic heme, which is lethal to the parasite nih.gov.
Numerous derivatives of quinoline have been synthesized and evaluated for their antimalarial potential, with some showing excellent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum nih.gov. For instance, certain quinolinyl thiourea analogues have demonstrated substantial inhibitory activity against chloroquine-resistant strains nih.gov. The synthetic versatility of the quinoline nucleus allows for the development of hybrid compounds, such as quinoline-trioxolanes, which have shown activity in the low nanomolar range mdpi.com.
Anticancer and Antitumor Activities
The quinoline ring is a prominent scaffold in the design of anticancer agents due to its ability to intercalate with DNA and inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase and tyrosine kinases . Derivatives of 2-methylquinoline (B7769805) have been a focus of such research.
A series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were prepared and tested for their in vitro cytotoxicity against several human cancer cell lines, including HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast) rsc.org. The 2-arylquinoline derivatives generally displayed a better activity profile than the tetrahydroquinoline counterparts rsc.org. Specifically, C-6 substituted 2-phenylquinolines showed significant activity against PC3 and HeLa cell lines rsc.org.
The anticancer activity of quinoline derivatives is often linked to their ability to induce cell cycle arrest, apoptosis, and inhibit angiogenesis . Various substituted quinoline analogues have been evaluated against different cancer cell lines, with some showing cytotoxicity comparable to doxorubicin neuroquantology.com. The exploration of quinolones and quinolines against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells has shown that these compounds can be selective towards cancer cells and induce cell cycle arrest and apoptosis nih.gov.
Anti-inflammatory Properties
Certain quinoline derivatives have been reported to possess significant anti-inflammatory activity nih.gov. A study focused on the synthesis and evaluation of 2-substituted 3-arylquinoline derivatives for their anti-inflammatory effects in lipopolysaccharide (LPS)-activated murine macrophage cells nih.gov. Among the synthesized compounds, 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline and 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline were identified as highly active. These compounds were found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations and also suppressed the expression of inducible nitric oxide synthase (iNOS) in LPS-activated macrophages nih.gov.
Furthermore, these active compounds were shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by the macrophages nih.gov. The anti-inflammatory effects of some quinoline derivatives have been compared to that of ibuprofen, with certain compounds exhibiting more potent activity . The mechanism of action for the anti-inflammatory properties of quinoline derivatives is an area of ongoing research, with some studies suggesting an immunomodulatory effect researchgate.net.
Antiviral Activities
Derivatives of the quinoline scaffold have demonstrated notable antiviral activities against a range of viruses. Research has shown that these compounds can be effective inhibitors of viral replication and proliferation. For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have been screened for their ability to inhibit the replication of the Zika virus (ZIKV). Some of these derivatives exhibited antiviral activity comparable to that of mefloquine, with specific molecules inhibiting approximately 75% or more of virus replication. researchgate.net Further studies on the most potent of these compounds revealed that they were 2 to 3 times more potent than the reference molecule. researchgate.net The selectivity index (SI), which is a ratio of the compound's cytotoxicity to its antiviral activity, for one of the lead derivatives was found to be 243, four times higher than that of mefloquine, indicating a favorable safety profile in vitro. researchgate.net
In the context of plant viruses, a series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives were synthesized and evaluated for their antiviral bioactivities against the tobacco mosaic virus (TMV). scilit.com Preliminary bioassays indicated that some of these compounds displayed in vivo antiviral activity against TMV at a concentration of 500 μg/mL. scilit.com One particular derivative, designated III-31, was found to possess antiviral activity by inducing the up-regulation of pathogenesis-related proteins PR-1a and PR-5. This mechanism enhances the activity of defensive enzymes, thereby inhibiting virus proliferation and movement. scilit.com
Furthermore, isoquinolone derivatives have been investigated for their antiviral activity against influenza viruses. nih.gov Screening of a chemical library identified an isoquinolone compound with effective concentrations (EC50s) between 0.2 and 0.6 µM against both influenza A and B viruses. nih.gov To address initial cytotoxicity, 22 additional chemical derivatives were synthesized. nih.gov Through these structure-activity and structure-cytotoxicity relationship studies, a derivative, compound 21, was discovered that exhibited higher EC50 values (ranging from 9.9 to 18.5 µM) but had significantly reduced cytotoxicity. nih.gov This compound was active against all three viral strains tested and showed higher potency than the polymerase inhibitor ribavirin. nih.gov
The antiviral activity of various quinoline derivatives is summarized in the table below.
| Derivative Class | Target Virus | Key Findings |
| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Activity similar to or greater than mefloquine; one derivative showed a selectivity index four times higher than mefloquine. researchgate.net |
| 2-aryl/methyl-3-(substituted-benzalamino)-4(3H)-quinazolinones | Tobacco Mosaic Virus (TMV) | Moderate to good antiviral activity; compound III-31 inhibits virus proliferation by up-regulating defensive enzymes. scilit.com |
| Isoquinolones | Influenza A and B Viruses | Compound 21 showed potent activity (EC50: 9.9-18.5 µM) with low cytotoxicity, targeting viral polymerase. nih.gov |
| 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids | Orthopoxviruses | High activity was observed for 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid. nih.gov |
Mechanisms of Biological Action at the Molecular Level
Quinoline derivatives have been identified as inhibitors of crucial cellular enzymes, including ATP synthase. This enzyme is a key component of cellular bioenergetics in all living organisms, responsible for the synthesis of ATP. acs.org The diarylquinoline, bedaquiline, is a notable example of an ATP synthase inhibitor that has been developed as a treatment for multidrug-resistant tuberculosis. acs.org It specifically targets the ATP synthase of the bacteria. acs.org Another compound, Bz-423, developed for the autoimmune disorder systemic lupus erythematosus, induces apoptosis in pathogenic lymphocytes by inhibiting mitochondrial ATP synthase. acs.org It achieves this by binding to the oligomycin sensitivity-conferring protein (OSCP) subunit of the enzyme. acs.org
The inhibition of F1Fo ATP synthase by certain compounds can occur through non-covalent interactions, primarily within the ion channel of subunit-a. researchgate.net This type of inhibition is often reversible, with the inhibitory compounds competing with sodium or hydrogen ions for the same binding site as ATP. researchgate.net It is important to note that such inhibitors may not affect the ATPase activity of the isolated F1 subunit. researchgate.net The ability to selectively inhibit bacterial ATP synthase without affecting the host cell's enzyme is a critical aspect in the development of new antibacterial agents, as a non-selective inhibitor would be toxic to both the bacteria and the host. acs.org
Derivatives of quinoline and its isomers have been shown to modulate the activity of various receptors. For instance, a series of 3-(2-pyridinyl)isoquinoline derivatives have been investigated for their allosteric modulation of human A(3) adenosine receptors. mdpi.com Several of these derivatives were found to slow the dissociation of an agonist radioligand from the receptor in a concentration-dependent manner, which is indicative of an allosteric interaction. mdpi.com This effect was selective for agonist binding, as these compounds did not affect the dissociation of a radiolabeled antagonist from the A(3) adenosine receptor. mdpi.com The allosteric enhancement was also subtype-selective, with no effect observed on A(1) or A(2A) adenosine receptors. mdpi.com
In another example, a stepwise chemical modification of a 2-phenylquinoline template led to the development of compounds that could modulate neurokinin-3 (NK-3) and neurokinin-2 (NK-2) receptor affinity and selectivity. This approach resulted in the identification of both potent and combined hNK-3R and hNK-2R antagonists, as well as hNK-2R-selective antagonists, all derived from the same chemical scaffold.
Quinoline derivatives are recognized as a significant class of compounds with antioxidant properties. Their ability to act as antioxidants is often attributed to their capacity to scavenge free radicals, which are implicated in oxidative stress. The antioxidant activity of these derivatives has been predicted based on parameters such as ionization potential and bond dissociation energies. These parameters are directly related to the two primary mechanisms of radical scavenging: single electron transfer (SET) and hydrogen atom transfer (HAT).
Studies have shown that some quinoline derivatives can be more efficient antioxidants than the reference compound Trolox. The antioxidant efficiency is influenced by the structural features of the quinoline derivatives. For example, the presence of a phenolic coumarin ring and a benzothiazoline moiety in certain target compounds has been found to contribute to their scavenging activity against free radicals. In a study of coumarin derivatives containing a 2-methylbenzothiazoline motif, one compound, 7-hydroxy-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2H-chromen-2-one (3e), demonstrated significant free radical scavenging activity.
Certain quinoline derivatives have been found to interact with proteins involved in photosynthesis, leading to an inhibitory effect. A study on substituted amides of 8-hydroxyquinoline (B1678124) derivatives showed that these compounds could reduce the chlorophyll content in Chlorella vulgaris. Several of these compounds exhibited biological activity comparable to or higher than the standard photosynthesis inhibitor 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). scilit.com
Two series of amides based on the quinoline scaffold were specifically designed and synthesized as potential photosynthesis inhibitors. researchgate.net These compounds were tested for their activity against spinach (Spinacia oleracea L.) and Chlorella vulgaris Beij. researchgate.net The results indicated that several of the synthesized compounds had biological activity similar or even higher than that of DCMU. researchgate.net The inhibitory activity of these compounds is influenced by their chemical structure and lipophilicity.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives and related compounds influences their biological potency. These studies help in optimizing the design of more effective therapeutic agents.
For antiviral activity, SAR analysis of isoquinolone derivatives against influenza viruses revealed that modifications at different positions of the quinoline ring significantly impact both antiviral efficacy and cytotoxicity. nih.gov For instance, demethylation at the R1 position of a non-toxic derivative increased antiviral activity by 2-3 fold against both influenza A and B viruses. nih.gov Conversely, hydroxylation or methylation of the phenyl ring resulted in a complete loss of activity. nih.gov
In the context of anticancer activity, a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were synthesized and evaluated. It was found that the 2-arylquinoline derivatives generally displayed a better activity profile against the tested cancer cell lines than the 2-acetamido-2-methyl-THQs. Specifically, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activities.
Regarding antioxidant activity, the presence of specific functional groups is key. For coumarin derivatives with a 2-methylbenzothiazoline motif, a phenolic coumarin ring and the benzothiazoline moiety were found to be important for free radical scavenging.
For immunosuppressive activity, a series of novel quinolinone derivatives were synthesized and their ability to suppress IL-2 release was measured. Optimization of the three side chains around the quinolinone skeleton led to the identification of a highly active compound with an IC50 of 80±10nM.
The table below summarizes some key SAR findings for quinoline derivatives.
| Biological Activity | Favorable Structural Features | Unfavorable Structural Features |
| Antiviral (Influenza) | Demethylation at R1 position. nih.gov | Hydroxylation or methylation of the phenyl ring. nih.gov |
| Anticancer | 2-arylquinoline scaffold, C-6 substitution with phenyl or methylenedioxyphenyl groups. | 2-acetamido-2-methyl-THQ scaffold (generally less active). |
| Antioxidant | Phenolic coumarin ring and benzothiazoline moiety. | - |
| Immunosuppressive | Optimized side chains on the quinolinone skeleton. | - |
Influence of Substituents on Activity
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. Structure-activity relationship (SAR) studies on various quinoline analogues reveal that minor structural modifications can lead to significant changes in pharmacological effects.
For instance, in a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, the substitution pattern on the quinoline and aryl rings was found to be crucial for their selective anticancer activity. Specifically, C-6 substituted 2-phenylquinolines displayed significant cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines rsc.org. The presence of a halogen, such as chlorine, on the quinoline ring has been shown to enhance the biological activity in some series. For example, 6-chloroanalogues of some pyrano[3,2-h]quinolones were found to be the most active in anticancer screenings mdpi.com.
Furthermore, the electronic properties of substituents play a key role. Electron-withdrawing groups on an anilide ring attached to a quinoline scaffold were found to positively influence antiviral activity mdpi.com. In a series of 2,3-dimethylquinolin-4-ol derivatives studied for antifungal activity, the introduction of a fluorine atom at the 8-position and various substituents on a benzoate moiety at the 4-position led to compounds with good activity against several phytopathogenic fungi nih.gov. These findings underscore the importance of systematic substitution to optimize the biological activity of quinoline-based compounds.
Table 1: Influence of Substituents on the Cytotoxicity of 2-Arylquinoline Derivatives against HeLa Cells
| Compound | C-6 Substituent | C-8 Substituent | 2-Aryl Substituent | IC50 (µM) |
|---|---|---|---|---|
| 1 | H | H | Phenyl | >100 |
| 2 | OCH3 | H | Phenyl | 54.12 |
| 3 | Cl | H | Phenyl | 45.67 |
| 4 | H | OCH3 | Phenyl | 62.34 |
| 5 | H | H | 3,4-methylenedioxyphenyl | 34.34 |
| 6 | OCH3 | H | 3,4-methylenedioxyphenyl | 8.3 |
Note: This table is a representative example based on findings for 2-arylquinolines to illustrate the influence of substituents, as specific data for this compound derivatives is not available. Data is illustrative and compiled from general findings in the literature rsc.org.
Lipophilicity and its Correlation with Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or by chromatographic parameters (log k), is a critical physicochemical property that influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates. It plays a pivotal role in a compound's ability to cross biological membranes to reach its target site researchgate.netnih.gov.
In the context of quinoline derivatives, a clear correlation between lipophilicity and biological activity has been observed. For a series of 2-arylquinolines, compounds with greater lipophilicity (higher cLogP values) demonstrated better cytotoxic effects against HeLa and PC3 cancer cells rsc.org. Similarly, studies on 8-hydroxyquinoline derivatives have shown that antiviral activity can increase linearly with increasing lipophilicity mdpi.com.
However, the relationship is not always linear. For some 4-hydroxy-1H-quinolin-2-one derivatives, the relationship between lipophilicity and the inhibition of oxygen evolution rate in spinach chloroplasts showed a quasi-parabolic trend, suggesting an optimal lipophilicity for maximal activity mdpi.com. This indicates that while a certain degree of lipophilicity is necessary for membrane transport, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, or non-specific binding, ultimately reducing biological activity. Therefore, optimizing the lipophilicity is a key aspect of designing effective quinoline-based therapeutic agents.
Table 2: Lipophilicity and Cytotoxic Activity of Selected Quinolines
| Compound Type | Calculated LogP (cLogP) | General Biological Activity Trend |
|---|---|---|
| Aromatic 2-Arylquinolines | 2.23–4.13 | Higher cLogP correlated with better IC50 values in certain cancer cell lines rsc.org. |
| 1,2,3,4-Tetrahydroquinolines | 1.56–3.02 | Lower cLogP values were associated with poorer cytotoxic activity rsc.org. |
Note: This table provides a generalized correlation based on different quinoline series to illustrate the principle, as specific data for this compound derivatives is not available.
Toxicity and Cytotoxicity Evaluations (e.g., against Vero cell line)
Before a compound can be considered for therapeutic use, its potential toxicity to normal mammalian cells must be thoroughly evaluated. Cytotoxicity assays are crucial for this initial screening, and the Vero cell line, derived from the kidney of an African green monkey, is a commonly used model for this purpose nih.govnih.gov. These cells are a standard for assessing the general cytotoxicity of potential therapeutic agents due to their susceptibility to a wide range of toxins and viruses nih.gov.
The evaluation of cytotoxicity is often performed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability nih.gov. A compound's cytotoxicity is typically expressed as the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity.
In Vivo Studies and Animal Models (if applicable to quinoline derivatives)
While in vitro assays provide valuable preliminary data on the activity and toxicity of a compound, in vivo studies using animal models are essential to understand its pharmacokinetic and pharmacodynamic properties in a whole organism. These studies are critical for evaluating the efficacy and safety of a potential drug before it can be considered for human trials.
For the broader class of quinoline derivatives, various in vivo models have been employed to assess their therapeutic potential. For example, the antitumor activity of neocryptolepine (an indolo[2,3-b]quinoline) analogs has been evaluated in mice bearing Ehrlich ascites carcinoma-induced solid tumors. These studies revealed a significant decrease in tumor volume and an increase in antioxidant enzyme levels, demonstrating the in vivo efficacy of these compounds mdpi.com.
Future Prospects and Emerging Research Areas for 2 Methylquinolin 3 Ol
Development of Targeted Therapies
The quinoline (B57606) framework is a recognized "privileged scaffold" in drug discovery, frequently appearing in molecules designed to interact with specific biological targets. researchgate.net This has spurred research into the development of targeted therapies using quinoline derivatives, including those based on the 2-methylquinolin-3-ol structure, for a range of diseases.
One of the most promising areas is in oncology. Quinoline derivatives are being investigated for their ability to induce apoptosis, inhibit angiogenesis, and disrupt cell migration in cancer cells. researchgate.netnih.gov Research has focused on designing quinoline-based compounds that can act as inhibitors for specific proteins crucial for cancer cell survival and proliferation. For instance, derivatives of 7-chloroquinolin-4-amine (B103981) have been designed and evaluated as inhibitors of the kinesin Eg5 protein, a key player in mitosis, making it a promising target for cancer therapy. nih.gov Two such compounds, 6d and 6e, showed potent inhibition of Eg5 and significant antiproliferative activity against MCF-7 breast cancer cells. nih.gov
Furthermore, the development of targeted delivery systems for quinoline-based drugs is a significant area of research. To address issues like poor solubility and to enhance selectivity for tumor cells, researchers are encapsulating quinoline derivatives into nanoparticles and liposomes. plos.org For example, an isoquinoline (B145761) derivative, identified as a potential anticancer agent, was successfully incorporated into transferrin-conjugated liposomes. plos.org This approach leverages the overexpression of transferrin receptors on many tumor cells to facilitate targeted delivery, which has been shown to have superior antitumor activity compared to the free drug. plos.org These strategies hold potential for derivatives of this compound to improve their therapeutic index.
The versatility of the quinoline scaffold also extends to other diseases. For instance, it is the core structure in several antimalarial drugs like chloroquine (B1663885) and mefloquine, and research continues to explore new quinoline-based antimalarial agents. nih.govmdpi.com Additionally, quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase and butyrylcholinesterase. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Traditional methods for synthesizing quinolines often involve harsh reaction conditions, hazardous solvents, and expensive catalysts, leading to environmental concerns and high costs. tandfonline.comacs.org Consequently, there is a significant shift towards developing greener and more sustainable synthetic routes for quinoline derivatives, including this compound.
A key focus of green chemistry is the use of environmentally benign solvents and catalysts. Water, being non-toxic and readily available, is increasingly used as a green solvent in quinoline synthesis. tandfonline.com Microwave-assisted synthesis in water has been shown to be an efficient method for producing quinoline derivatives, often with higher yields and shorter reaction times compared to conventional heating. tandfonline.com For example, a one-pot, catalyst-free synthesis of quinoline derivatives in ethanol (B145695) under microwave irradiation resulted in excellent yields of 88–96% in just 8–10 minutes. tandfonline.com
The use of nanocatalysts is another promising green approach. Nanocatalysts offer high surface area and reactivity, leading to more efficient reactions under milder conditions. nih.gov For instance, a Ru–Fe/γ-Al2O3 nanocatalyst has been used for the continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using an ethanol/water system, avoiding the use of strong acids and oxidants. rsc.org This heterogeneous and continuous reaction system allows for easy catalyst recovery and reuse, further enhancing its green credentials. nih.govrsc.org Similarly, metal nanoparticles of cobalt and copper doped on carbon aerogels have been used as reusable catalysts for the Friedländer synthesis of quinolines, achieving high yields under mild conditions. tandfonline.com
Multicomponent reactions (MCRs) are also gaining traction as a green synthetic strategy. MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, reducing waste and improving efficiency. tandfonline.com The Povarov reaction, a type of MCR, has been utilized to synthesize quinoline derivatives using reusable catalysts like Amberlyst-15 in green solvents. tandfonline.com
These green chemistry approaches not only make the synthesis of this compound and its derivatives more environmentally friendly but also more economically viable, which is crucial for their large-scale production and application. acs.org
Advanced Materials Development using this compound Scaffolds
The unique photophysical and chemical properties of the quinoline ring system make it an attractive building block for the development of advanced materials. The planarity and electron-rich nature of the quinoline scaffold allow for strong π-π stacking interactions, which are beneficial for creating ordered molecular assemblies. researchgate.net While specific research on this compound in materials science is emerging, the broader quinoline family shows significant potential.
Quinoline derivatives are being explored for applications in electronics and optoelectronics. Their fluorescent properties make them suitable for use in organic light-emitting diodes (OLEDs) and chemical sensors. The ability to tune the electronic properties of the quinoline ring through substitution allows for the design of materials with specific absorption and emission characteristics.
In the field of material science, there is a growing trend towards creating sustainable and functional materials. researchandmarkets.com The versatility of the quinoline scaffold allows for its incorporation into polymers and other macromolecules to impart specific properties. For instance, quinoline-containing polymers may exhibit enhanced thermal stability, conductivity, or photo-responsiveness. The development of such materials opens up possibilities for their use in a variety of high-tech applications.
Furthermore, the ability of quinoline derivatives to chelate metal ions is being exploited in the design of sensors and catalysts. nih.gov The nitrogen atom in the quinoline ring and adjacent functional groups, such as the hydroxyl group in this compound, can coordinate with metal ions, leading to changes in their optical or electrochemical properties. This can be harnessed to create selective sensors for detecting specific metal ions in environmental or biological samples.
Integration of AI and Machine Learning in Drug Discovery for Quinoline Derivatives
The process of drug discovery is notoriously long, expensive, and has a high failure rate. nih.gov The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this field by accelerating various stages, from target identification to lead optimization. oncodesign-services.com For quinoline derivatives like this compound, these computational tools are becoming indispensable for designing new drug candidates with improved efficacy and safety profiles.
One of the key applications of AI in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. oncodesign-services.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com For example, 2D and 3D-QSAR models have been successfully developed for quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.com
AI and ML are also being used to predict the pharmacokinetic and toxicological properties of drug candidates (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov By analyzing large datasets of known drugs and their properties, ML models can learn to predict these characteristics for novel quinoline derivatives, helping to identify potential liabilities early in the drug discovery process. nih.gov
Furthermore, generative AI models are being employed to design entirely new molecules. These algorithms can learn the underlying patterns of chemical space and generate novel molecular structures that are predicted to be active against a specific biological target and possess desirable drug-like properties. harvard.edu This de novo drug design approach has the potential to explore vast areas of chemical space that are inaccessible through traditional methods, leading to the discovery of truly innovative quinoline-based medicines. harvard.edu The use of AI not only speeds up the discovery process but also has the potential to significantly reduce the associated costs. oncodesign-services.com
Q & A
Q. What are the optimized synthetic routes for 2-Methylquinolin-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or reduction of pre-functionalized quinoline precursors. For example, 2-chloro-3-formyl-6-methylquinoline can be reduced using NaBH₄ to yield intermediates like 2-chloro-3-(hydroxymethyl)-6-methylquinoline, which can undergo further functionalization . Solvent choice (e.g., absolute ethanol) and bases like triethylamine (TEA) are critical for minimizing side reactions. Yield optimization often requires controlled temperature (25–60°C) and inert atmospheres. Purity is confirmed via melting point analysis and HPLC.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for structural elucidation, particularly for confirming methyl and hydroxyl group positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies O–H and C–N stretches. For purity assessment, reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended, using acetonitrile/water gradients .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies involve storing the compound at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions for 1–3 months. Degradation is monitored via HPLC, with degradation products identified using LC-MS. For long-term storage, anhydrous environments and amber glass vials are advised to prevent hydrolysis and photolysis .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Antimicrobial activity can be screened using broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi. Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide mechanistic insights .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound derivatives in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-donating methyl groups at position 2 stabilize transition states via hyperconjugation, favoring substitution at position 3. Solvent polarity (e.g., DMSO vs. ethanol) and steric effects further modulate reactivity. Kinetic studies (e.g., Eyring plots) differentiate between SN1/SN2 pathways .
Q. How can computational models predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) against cytochrome P450 enzymes predicts metabolic stability. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), blood-brain barrier permeability, and hERG inhibition. Molecular dynamics simulations (GROMACS) assess binding affinity to target proteins like topoisomerases .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to detect polymorphs and Karl Fischer titration to quantify water content. Solubility should be measured in buffered solutions (pH 1.2–7.4) via shake-flask method with UV-Vis quantification .
Q. How does the crystal packing of this compound derivatives influence their solid-state reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonds (O–H···N) and π-π stacking, which stabilize the lattice and reduce reactivity. Thermal gravimetric analysis (TGA) correlates decomposition temperatures with packing density. Mechanochemical grinding can induce polymorphic transitions, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
